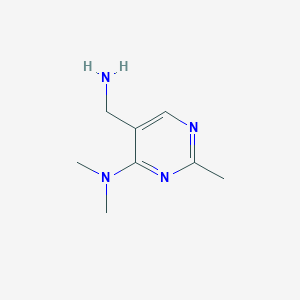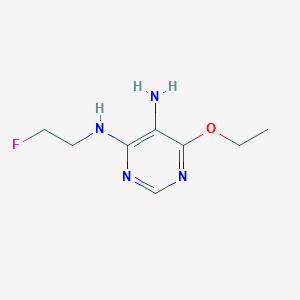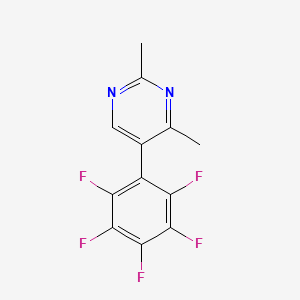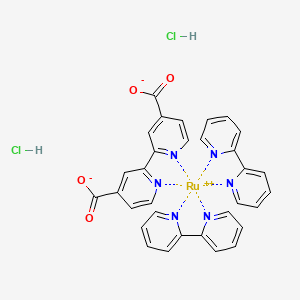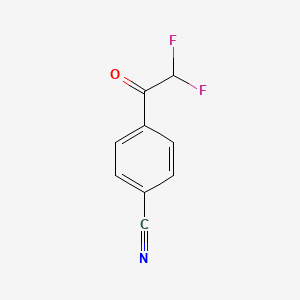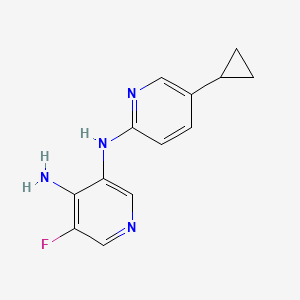
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine is a synthetic organic compound that features a unique structure combining a cyclopropyl group, a fluoropyridine moiety, and a pyridine-3,4-diamine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of the 5-cyclopropylpyridin-2-yl intermediate, which is then subjected to fluorination and subsequent amination reactions to introduce the fluoropyridine and diamine functionalities. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted pyridine ring, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism by which N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application, but often include signal transduction pathways and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds share a similar pyridine core and are known for their diverse biological activities.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group and are used in agrochemicals and pharmaceuticals.
Uniqueness
N3-(5-Cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine is unique due to its combination of a cyclopropyl group and a fluoropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H13FN4 |
|---|---|
Peso molecular |
244.27 g/mol |
Nombre IUPAC |
3-N-(5-cyclopropylpyridin-2-yl)-5-fluoropyridine-3,4-diamine |
InChI |
InChI=1S/C13H13FN4/c14-10-6-16-7-11(13(10)15)18-12-4-3-9(5-17-12)8-1-2-8/h3-8H,1-2H2,(H2,15,16)(H,17,18) |
Clave InChI |
BLBDHLZJPUSETL-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CN=C(C=C2)NC3=CN=CC(=C3N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



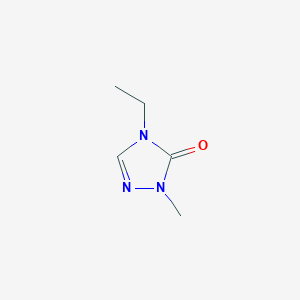

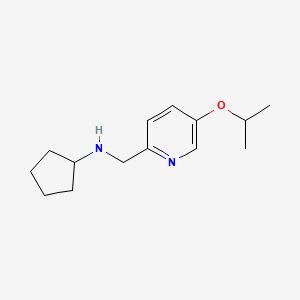
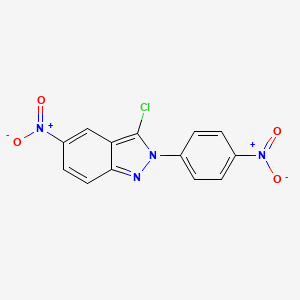
![5-Amino[1,2,5]oxadiazolo[3,4-d]pyrimidin-7(3H)-one](/img/structure/B13100959.png)
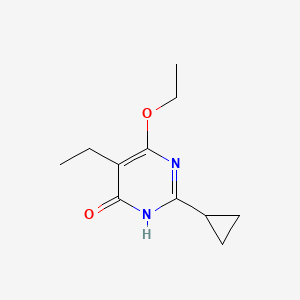
![3',4'-Difluoro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13100968.png)
